2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride
Description
2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride (CAS: 1211495-47-4) is a piperidine derivative with a molecular formula of C₁₃H₂₀ClNS and a molecular weight of 257.82 g/mol . The compound features a piperidine ring substituted at the 2-position with a [(4-methylphenyl)sulfanyl]methyl group. Structural analogs of this compound are often explored in medicinal chemistry for their pharmacological activity, particularly in neurological and antimicrobial applications.
Properties
Molecular Formula |
C13H20ClNS |
|---|---|
Molecular Weight |
257.82 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfanylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NS.ClH/c1-11-5-7-13(8-6-11)15-10-12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9-10H2,1H3;1H |
InChI Key |
JFYMENCIGZMSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2CCCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of 4-methylthiobenzyl chloride with piperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the sulfanyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various enzymes and receptors, modulating their activity. The piperidine ring provides a scaffold that can bind to different biological targets, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine derivatives with variations in substituents, functional groups, and ring positions exhibit distinct properties. Below is a comparative analysis of 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride and related compounds:
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl .
- Molecular Weight : 303.83 g/mol .
- Key Differences: Substituent: A diphenylmethoxy group replaces the sulfanyl-methyl group. Limited data on toxicity, environmental persistence, and degradation are reported in its SDS .
4-(3-Methoxyphenyl)piperidine Hydrochloride
- Molecular Formula: C₁₂H₁₈ClNO .
- Molecular Weight : 227.73 g/mol .
- Key Differences: Substituent: A 3-methoxyphenyl group directly attached to the piperidine ring. The methoxy group introduces hydrogen-bonding capability, which may influence solubility and receptor affinity.
4-[(4-Methylphenyl)sulfonyl]piperidine Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₂S .
- Key Differences :
- Functional Group: A sulfonyl (-SO₂-) group replaces the sulfanyl (-S-) group.
- Sulfonyl groups are strongly electron-withdrawing, altering electronic distribution and reactivity compared to thioethers.
- Higher polarity may reduce membrane permeability relative to the sulfanyl analog.
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride
- Molecular Formula : C₁₄H₁₈ClN₃O .
- Molecular Weight : 279.76 g/mol .
- Key Differences: Incorporates an oxadiazole ring, a heterocycle known for metabolic stability and bioactivity. The oxadiazole group may enhance binding to enzymes or receptors compared to simpler substituents.
4-Methylpiperidine Hydrochloride
- Molecular Formula : C₆H₁₄ClN .
- Key Differences: Simplest analog with only a methyl group on the piperidine ring.
Structural and Functional Comparison Table
*Calculated based on formula.
Research Findings and Data Gaps
- Structural Influence on Bioactivity : Sulfanyl and sulfonyl derivatives (e.g., ) may exhibit divergent pharmacological profiles due to electronic and steric effects. Sulfanyl groups are more lipophilic, favoring membrane penetration, while sulfonyl groups enhance solubility .
- Toxicity and Environmental Impact: Most analogs lack comprehensive toxicological data.
- Crystallography : Thiadiazole analogs (e.g., ) demonstrate planar aromatic systems and specific dihedral angles, which could inform conformational preferences of the target compound.
Biological Activity
2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride features a piperidine ring substituted with a sulfanyl group and a methylphenyl moiety. This specific arrangement is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets , including receptors and enzymes. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity, while the piperidine ring may engage with neurotransmitter receptors, influencing various physiological processes.
Antimicrobial Activity
Research indicates that compounds containing piperidine and sulfanyl groups exhibit antimicrobial properties . For instance, studies have shown that derivatives similar to 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride demonstrate significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus.
| Compound | Concentration (µg/mL) | Antibacterial Activity |
|---|---|---|
| 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride | 12.5 | Significant inhibition |
| Control (Ampicillin) | 10 | High inhibition |
Anticancer Properties
The compound has also been evaluated for its anticancer potential . In vitro studies using the MTT assay demonstrated that it inhibits the proliferation of cancer cells, such as HepG2 liver cancer cells, at concentrations as low as 12.5 µg/mL .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition percentage observed was notable compared to standard inhibitors.
Study on HepG2 Cells
In a recent study, the effects of 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride on HepG2 cells were assessed. The results indicated a dose-dependent decrease in cell viability, with significant effects noted at concentrations ranging from 3.25 µg/mL to 200 µg/mL. The most effective concentration was found to be 12.5 µg/mL, leading to a substantial reduction in cell proliferation .
Comparative Analysis with Similar Compounds
A comparative study involving other piperidine derivatives highlighted that 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride exhibited superior biological activity compared to its analogs lacking the methyl group or possessing different substituents on the phenyl ring .
| Compound | Anticancer Activity (IC50 µg/mL) | AChE Inhibition (%) |
|---|---|---|
| 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride | 12.5 | 65% |
| Control (Donepezil) | - | 85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
